

Application Notes and Protocols for CDK2-IN-14-d3 In Vivo Studies

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Compound of Interest

Compound Name: CDK2-IN-14-d3

Cat. No.: B15141402

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Introduction

CDK2-IN-14-d3 is a deuterated, potent, and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition, making it a compelling target for cancer therapy. Dysregulation of the CDK2 signaling pathway is implicated in the uncontrolled proliferation of various cancer cells. These application notes provide a comprehensive guide for the in vivo use of **CDK2-IN-14-d3**, including recommended dosage, administration protocols, and relevant biological context.

Data Presentation

Table 1: In Vivo Dosage of Structurally Similar CDK2 Inhibitors

While specific in vivo dosage data for **CDK2-IN-14-d3** is not yet publicly available, the following table summarizes dosages of structurally similar, non-deuterated CDK2 inhibitors from preclinical and clinical studies. This information can serve as a starting point for dose-ranging studies with **CDK2-IN-14-d3**.

Compound	Animal Model	Dosage	Administration Route	Key Findings
Roscovitrine	C57BL/6N mice with MCA205 fibrosarcoma	Initial: 50 mg/kg, then 12.5 mg/kg daily	Intraperitoneal (IP)	Significantly reduced tumor growth.[1]
SNS-032	Nude mice with BxPC-3 pancreatic cancer xenografts	30 mg/kg every other day for 3 doses	Intraperitoneal (IP)	Synergistic antitumor effects when combined with an oncolytic adenovirus.[2]
PF-07104091	Mice with human ovarian cancer cell xenografts	25, 75, and 175 mg/kg twice daily	Oral (PO)	Dose-dependent tumor reduction.
INX-315	BALB/c nude mice with gastric adenocarcinoma	100 mg/kg twice daily for 56 days	Oral (PO)	Effective tumor growth inhibition.
INX-315	CD-1 nude mice with OVCAR3 ovarian cancer xenografts	100 mg/kg twice daily or 200 mg/kg once daily	Intraperitoneal (IP)	Significant tumor inhibition with good tolerance.

Note: Deuteration can alter the pharmacokinetic properties of a compound. Therefore, it is crucial to perform initial dose-finding studies for **CDK2-IN-14-d3**, starting with doses lower than those reported for its non-deuterated analogs. A suggested starting dose for **CDK2-IN-14-d3** in mice could be in the range of 10-25 mg/kg, with subsequent dose escalation based on tolerability and efficacy.

Table 2: Formulation of CDK2 Inhibitors for In Vivo Administration

Compound	Administration Route	Vehicle Composition
Roscovitrine	Intraperitoneal (IP)	DMSO (1 volume), Tween 80 (10%), N-N dimethylacetamide (20%), and polyethylene glycol 400 (70%). [1]
Generic CDK Inhibitor	Oral (PO)	0.5% Methylcellulose. [3]
Generic CDK Inhibitor	Intraperitoneal (IP)	PBS. [1] [2]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection of **CDK2-IN-14-d3** in Mice

Materials:

- **CDK2-IN-14-d3**
- Vehicle (e.g., sterile PBS or a formulation similar to that used for Roscovitrine)
- Sterile syringes and needles (25-27 gauge for mice)[\[4\]](#)
- Animal scale
- Appropriate personal protective equipment (PPE)

Procedure:

- Animal Handling: All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
- Formulation Preparation:
 - If using a multi-component vehicle like that for Roscovitrine, first dissolve **CDK2-IN-14-d3** in DMSO.

- Sequentially add the other vehicle components (e.g., Tween 80, N-N dimethylacetamide, PEG 400) and mix thoroughly to ensure a homogenous suspension or solution.
- If using PBS, ensure the compound is sufficiently soluble or forms a fine suspension. Sonication may be required.
- Prepare the formulation fresh before each administration.
- Dosage Calculation:
 - Weigh each mouse accurately.
 - Calculate the required volume of the drug formulation based on the desired dose (mg/kg) and the concentration of the formulation (mg/mL). The maximum recommended IP injection volume for a mouse is 10 mL/kg.[4]
- Injection Procedure:
 - Restrain the mouse securely. The two-person technique is preferred for safety and accuracy.[4]
 - Locate the injection site in the lower right quadrant of the abdomen.[4]
 - Insert the needle at a 30-40° angle with the bevel facing up.[4]
 - Aspirate briefly to ensure the needle has not entered a blood vessel or internal organ.
 - Inject the calculated volume slowly and steadily.
 - Withdraw the needle and return the mouse to its cage.
- Monitoring: Observe the animal for any signs of distress or adverse reactions immediately after the injection and at regular intervals as dictated by the experimental protocol.

Protocol 2: Oral Gavage of CDK2-IN-14-d3 in Mice

Materials:

- **CDK2-IN-14-d3**

- Vehicle (e.g., 0.5% methylcellulose in sterile water)[3]
- Sterile oral gavage needles (18-20 gauge for mice)[5]
- Syringes
- Animal scale
- Appropriate PPE

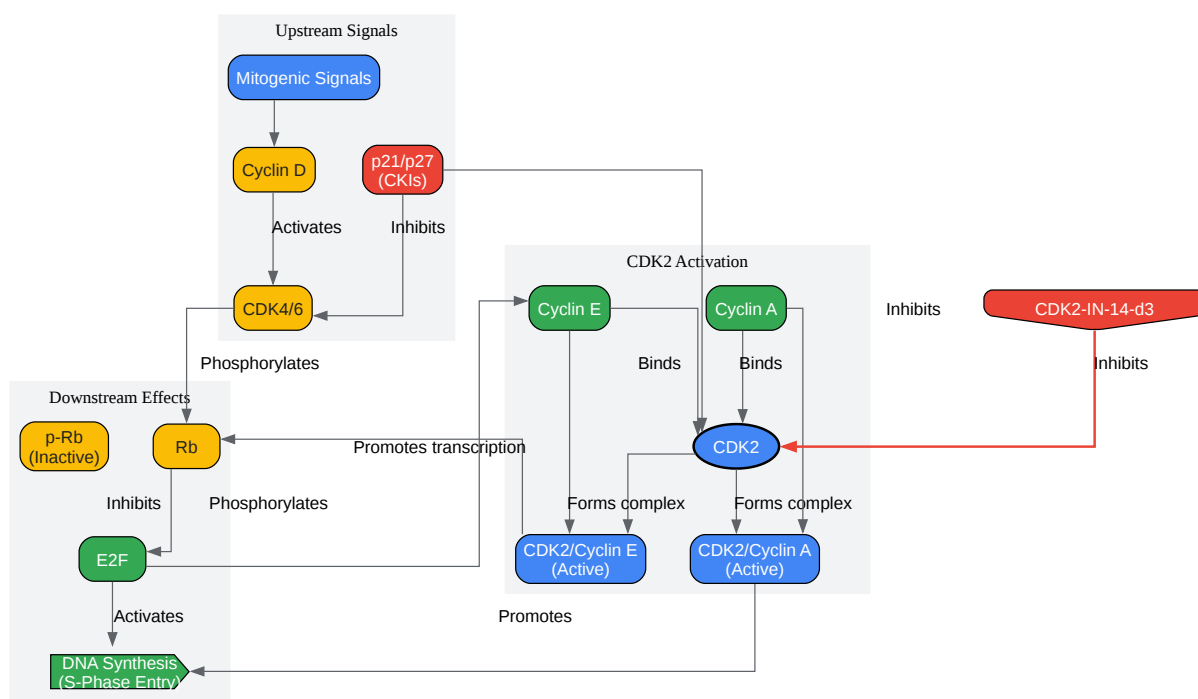
Procedure:

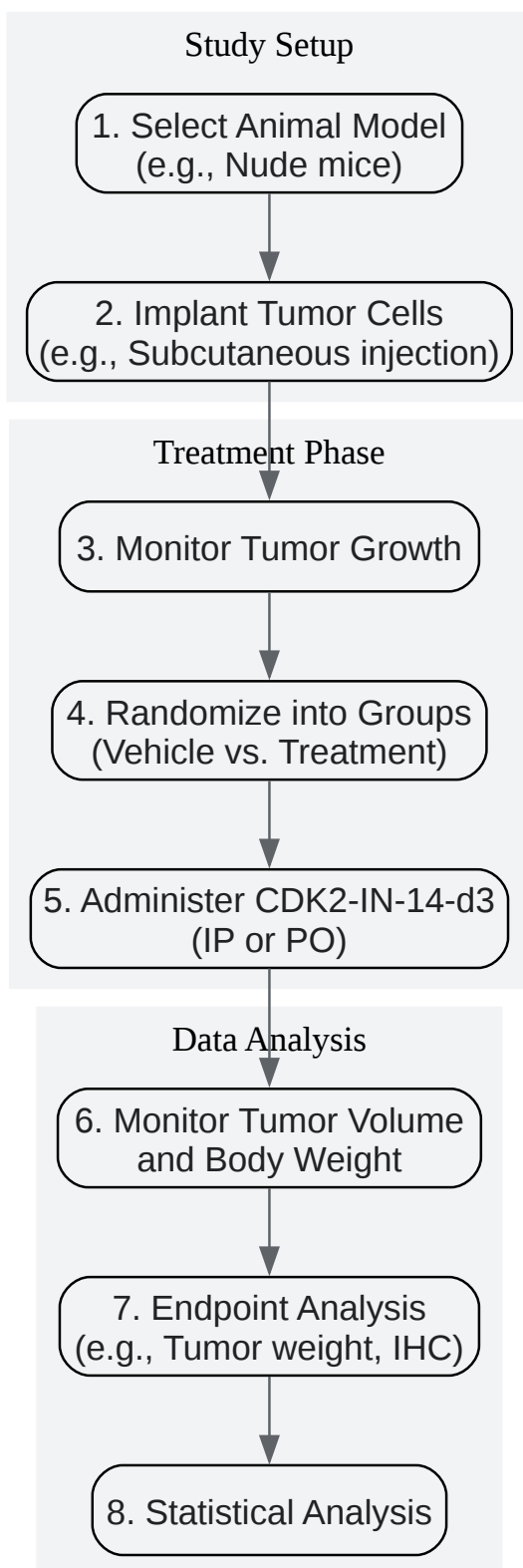
- Animal Handling: Follow approved IACUC protocols.
- Formulation Preparation:
 - Suspend **CDK2-IN-14-d3** in the vehicle at the desired concentration. Ensure the suspension is uniform before each administration.
- Dosage Calculation:
 - Weigh each mouse.
 - Calculate the administration volume. The maximum recommended oral gavage volume for a mouse is 10 mL/kg.[5][6]
- Gavage Procedure:
 - Restrain the mouse firmly, immobilizing the head.[6]
 - Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[5][7]
 - Gently insert the gavage needle into the mouth, over the tongue, and into the esophagus. Do not force the needle.[6][7]
 - Administer the formulation slowly.[6]
 - Withdraw the needle gently.

- Monitoring: Observe the animal for any signs of choking, distress, or injury.

Mandatory Visualization

CDK2 Signaling Pathway





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